
1-(2-アジドエチル)ピペリジン
概要
説明
1-(2-Azidoethyl)piperidine is a chemical compound with the molecular formula C7H14N4. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. The azido group (-N3) attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications .
科学的研究の応用
1-(2-Azidoethyl)piperidine has several applications in scientific research:
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
作用機序
Target of Action
1-(2-Azidoethyl)piperidine is a derivative of piperidine, a six-membered heterocyclic system that plays a pivotal role in the production of drugs . Piperidine derivatives, including 1-(2-Azidoethyl)piperidine, have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc . These compounds can activate or inhibit these pathways, leading to changes in cellular processes and potentially inhibiting cancer growth .
Biochemical Pathways
1-(2-Azidoethyl)piperidine, like other piperidine derivatives, can affect various biochemical pathways. As mentioned earlier, they can regulate several crucial signaling pathways essential for the establishment of cancers . The regulation of these pathways can lead to downstream effects that inhibit cancer growth.
Pharmacokinetics
Piperine, another piperidine derivative, has been observed to enhance bioavailability when co-administered with certain antibiotics . This suggests that 1-(2-Azidoethyl)piperidine may also have properties that affect its bioavailability.
Result of Action
The result of the action of 1-(2-Azidoethyl)piperidine is likely to be dependent on its mode of action and the biochemical pathways it affects. Given its potential anticancer properties, it may result in the inhibition of cancer cell growth and proliferation .
準備方法
The synthesis of 1-(2-Azidoethyl)piperidine typically involves the reaction of piperidine with an azidoethylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloroethyl azide under basic conditions to form 1-(2-Azidoethyl)piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-(2-Azidoethyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, hydrogen gas or lithium aluminum hydride for reduction, and alkynes for cycloaddition. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(2-Azidoethyl)piperidine can be compared with other azido-containing compounds and piperidine derivatives:
1-(2-Aminoethyl)piperidine: This compound has an amino group instead of an azido group, making it more reactive in nucleophilic substitution reactions but less useful in cycloaddition reactions.
1-(2-Chloroethyl)piperidine: This compound contains a chloro group, which can be substituted by nucleophiles but does not participate in cycloaddition reactions like the azido group.
The uniqueness of 1-(2-Azidoethyl)piperidine lies in its azido group, which provides a versatile handle for various chemical transformations, particularly cycloaddition reactions, making it valuable in both research and industrial applications.
特性
IUPAC Name |
1-(2-azidoethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-10-9-4-7-11-5-2-1-3-6-11/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWJLIGHIIHUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371914 | |
| Record name | 1-(2-azidoethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138373-73-6 | |
| Record name | 1-(2-azidoethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







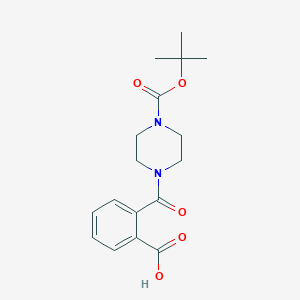
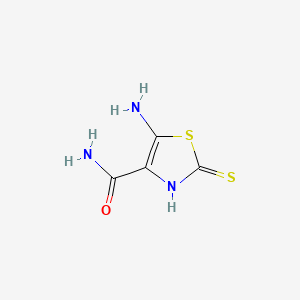

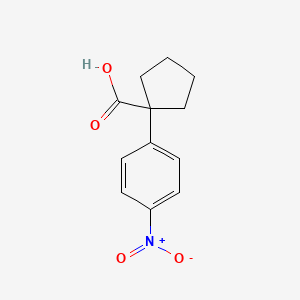
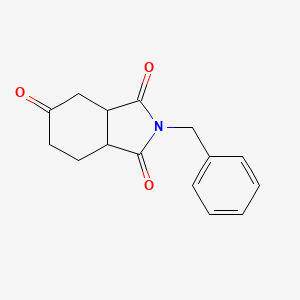
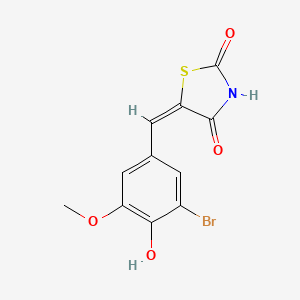
![4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE](/img/structure/B1608053.png)
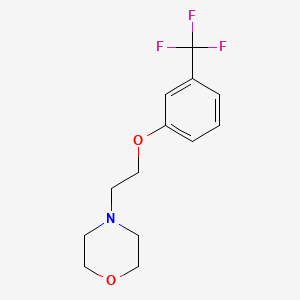
![{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B1608055.png)
